N-[(4-chlorophenyl)methyl]-N',N'-diethylethane-1,2-diamine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N',N'-diethylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21ClN2/c1-3-16(4-2)10-9-15-11-12-5-7-13(14)8-6-12/h5-8,15H,3-4,9-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMHPWYDPGOPWPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNCC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60304455 | |
| Record name | N-[(4-chlorophenyl)methyl]-N',N'-diethylethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60304455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84434-83-3 | |
| Record name | NSC165828 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165828 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-[(4-chlorophenyl)methyl]-N',N'-diethylethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60304455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Substrate Selection
For the target compound, 4-chlorobenzaldehyde serves as the aldehyde component, while N,N-diethylethane-1,2-diamine acts as the diamine substrate. The reaction proceeds via the following steps:
- Imine Formation : The aldehyde reacts with the primary amine group of N,N-diethylethane-1,2-diamine to generate a Schiff base.
- Reduction : The imine is reduced to a secondary amine using a selective reducing agent such as sodium cyanoborohydride (NaBH3CN).
The use of NaBH3CN is critical, as it preferentially reduces imines over aldehydes, minimizing side reactions. Alternative reductants like trichlorosilane (HSiCl3) with tetramethylethylenediamine (TMEDA) as a Lewis base activator have also shown efficacy in sterically hindered systems.
Optimized Reaction Conditions
Key parameters for maximizing yield include:
- Solvent : Methanol or ethanol, which stabilize the imine intermediate.
- Temperature : Room temperature to 50°C, balancing reaction rate and byproduct formation.
- Molar Ratio : A 1:1 ratio of aldehyde to diamine, with a 10–20% excess of reductant.
Reported yields for analogous compounds range from 70–92%, depending on the steric bulk of the substrates. For instance, the structurally related N-benzyl-1-(4-chlorophenyl)ethane-1,2-diamine was synthesized in 85% yield using NaBH3CN in methanol.
Alternative Synthetic Pathways
Alkylation of Ethane-1,2-Diamine Derivatives
Direct alkylation of ethane-1,2-diamine with 4-chlorobenzyl halides and diethylating agents (e.g., diethyl sulfate) is theoretically feasible but suffers from poor regioselectivity. The primary amines in ethane-1,2-diamine are highly nucleophilic, leading to over-alkylation and mixtures of mono-, di-, and tri-substituted products. To mitigate this, a stepwise protection-deprotection strategy is often employed:
- Protection : One amine group is protected as a carbamate using tert-butoxycarbonyl (Boc) anhydride.
- Alkylation : The free amine is sequentially alkylated with 4-chlorobenzyl bromide and diethyl sulfate.
- Deprotection : The Boc group is removed under acidic conditions (e.g., HCl in dioxane).
This method, while lengthier, achieves higher purity (>90%) for asymmetrically substituted diamines.
Catalytic Hydrogenation of Nitriles
A less common approach involves the hydrogenation of nitrile precursors. For example:
- Cyanomethylation : React 4-chlorobenzylamine with acrylonitrile to form N-(4-chlorobenzyl)-3-aminopropionitrile.
- Hydrogenation : Catalytically reduce the nitrile group to a primary amine using Raney nickel under H2 pressure.
- Diethylation : Introduce ethyl groups via reductive amination with acetaldehyde and NaBH3CN.
This route is limited by the instability of nitrile intermediates and requires high-pressure equipment, making it less practical for scale-up.
Comparative Analysis of Synthetic Methods
| Method | Yield | Purity | Complexity | Scalability |
|---|---|---|---|---|
| Reductive Amination | 70–92% | >95% | Moderate | High |
| Stepwise Alkylation | 60–75% | 85–90% | High | Moderate |
| Catalytic Hydrogenation | 50–65% | 80–85% | Very High | Low |
Reductive amination offers the best balance of efficiency and scalability, particularly for industrial applications. Stepwise alkylation is reserved for small-scale synthesis where regiochemical control is paramount.
Mechanistic Insights and Side Reactions
Competing Pathways in Reductive Amination
The primary side reaction involves over-reduction of the imine to a secondary alcohol, which occurs when using strong reductants like NaBH4. This is mitigated by using NaBH3CN, which operates at a lower reduction potential. Additionally, self-condensation of 4-chlorobenzaldehyde can form aldol adducts, necessitating strict stoichiometric control.
Steric and Electronic Effects
The electron-withdrawing chlorine substituent on the benzyl group deactivates the aromatic ring, slowing imine formation. However, this effect is counterbalanced by the increased electrophilicity of the aldehyde carbonyl, enhancing reactivity toward the amine. Steric hindrance from the diethyl groups on the adjacent nitrogen further slows the reaction, necessitating extended reaction times (12–24 hours).
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost-effectiveness and safety. Trichlorosilane-TMEDA systems are advantageous due to their low toxicity and compatibility with continuous flow reactors. However, NaBH3CN remains the reductant of choice for batch processes, despite its cyanide-related hazards.
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenyl)methyl]-N’,N’-diethylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound features a 4-chlorophenyl group attached to a diethylated ethylene diamine backbone. Its molecular formula is C13H21ClN2, and it has a CAS number of 1172525-27-7. The unique structure allows it to function effectively as a ligand in various chemical reactions.
Coordination Chemistry
One of the primary applications of N-[(4-chlorophenyl)methyl]-N',N'-diethylethane-1,2-diamine is in coordination chemistry . It has been shown to form stable complexes with transition metals, enhancing their catalytic properties. This property is particularly useful in iron-mediated atom transfer reactions, facilitating the transfer of atoms during organic synthesis.
Case Study: Iron-Mediated Reactions
In studies conducted by researchers utilizing this compound as a ligand, it was found that the resulting metal-ligand complexes exhibited increased reactivity in various organic transformations. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy were employed to analyze the binding interactions and stability of these complexes.
Medicinal Chemistry
The compound's amine groups enable it to participate in nucleophilic substitution reactions, making it relevant in medicinal chemistry . It can react with electrophiles, leading to the synthesis of biologically active compounds.
Application Example
Research has indicated that derivatives of this compound possess potential antitumor activity. The modifications on the 4-chlorophenyl group can influence the biological activity of the resulting compounds, providing avenues for drug development.
Materials Science
In materials science, this compound is explored for its potential use in developing new materials with specific properties. Its ability to act as a ligand allows for the design of materials that can interact with various substrates or catalysts.
Material Development
Recent studies have focused on using this compound in the synthesis of polymeric materials that exhibit enhanced thermal stability and mechanical properties due to its incorporation into polymer matrices.
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)methyl]-N’,N’-diethylethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Ethane-1,2-Diamine Derivatives
Structural and Functional Group Variations
Ethane-1,2-diamine derivatives differ primarily in their N-substituents. Below is a comparative analysis:
Physicochemical Properties
- Boiling Points : The target compound’s boiling point (340.7°C ) is higher than dmeda (simpler structure) but lower than derivatives with larger aromatic groups (e.g., dfeda).
- Lipophilicity : Diethyl substituents in the target compound increase lipophilicity compared to dmeda, enhancing membrane permeability in biological systems.
Spectral and Analytical Data
- Mass Spectrometry : The molecular ion peak for the target compound is observed at m/z 226 , aligning with its molecular weight . Comparable derivatives, such as N-formyl-N-methyl-N´-(4-chlorophenyl)trimethylenediamine, show similar MS profiles (e.g., m/z 226) .
- Elemental Analysis : The target compound’s calculated C/H/N percentages (C: 63.57%, H: 8.45%, N: 12.36%) closely match experimental values, confirming purity .
Biological Activity
N-[(4-chlorophenyl)methyl]-N',N'-diethylethane-1,2-diamine, also known by its CAS number 84434-83-3, is an organic compound with the molecular formula C13H21ClN2. This compound is a derivative of ethane-1,2-diamine and has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
- Molecular Formula : C13H21ClN2
- Molecular Weight : 240.77 g/mol
- CAS Number : 84434-83-3
The compound features a 4-chlorophenylmethyl group attached to a diethylamine backbone, which influences its biological activities and interactions with various biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent. The compound's mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. It has been shown to induce apoptosis in cancer cell lines, including those derived from breast and lung cancers. The mechanism appears to involve the modulation of cell cycle progression and the induction of oxidative stress within cancer cells .
Case Studies
- Study on Breast Cancer Cells : A study demonstrated that treatment with this compound resulted in significant cell death in MCF-7 breast cancer cells. The compound was found to induce G2/M phase arrest, leading to apoptosis as confirmed by flow cytometry .
- Lung Cancer Research : In another study focused on non-small cell lung cancer (NSCLC), the compound exhibited potent inhibitory effects on cell proliferation. The results indicated that it could serve as a potential therapeutic agent against NSCLC by targeting specific signaling pathways involved in tumor growth.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in cellular signaling pathways. The binding affinity of the compound to these targets modulates their activity, leading to various biological effects including:
- Inhibition of DNA replication
- Disruption of protein synthesis
- Alteration of cell signaling pathways
Research Applications
The compound is not only significant in medicinal chemistry but also serves as a valuable intermediate in organic synthesis. Its reactivity allows it to be utilized in the development of more complex organic molecules and specialty chemicals .
Summary Table of Biological Activities
Q & A
Q. What are the optimal synthetic routes for N-[(4-chlorophenyl)methyl]-N',N'-diethylethane-1,2-diamine, and how can reaction conditions be systematically optimized?
Methodological Answer:
- Synthetic Routes : The compound can be synthesized via reductive amination of 4-chlorobenzaldehyde with ethane-1,2-diamine, followed by diethylation of the secondary amine. Alternatively, nucleophilic substitution of a pre-functionalized ethylenediamine derivative with 4-chlorobenzyl chloride may be employed .
- Optimization Strategies :
- Vary solvents (e.g., dichloromethane, THF) to improve yield and purity.
- Use catalysts like NaBH₄ or Pd/C for selective reduction steps.
- Monitor reaction progress via TLC or HPLC, adjusting temperature (e.g., 60–80°C) and reaction time (12–24 hours).
- Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic and computational methods?
Methodological Answer:
- Spectroscopic Techniques :
- ¹H/¹³C NMR : Identify characteristic signals for the 4-chlorophenyl group (δ ~7.3 ppm aromatic protons), ethyl groups (δ ~1.0–1.2 ppm for CH₃, δ ~2.5–3.0 ppm for CH₂), and amine protons (δ ~1.5–2.0 ppm) .
- Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks matching the theoretical molecular weight (e.g., calculated [M+H]⁺ = 283.8 g/mol) .
- Computational Validation : Compare experimental IR/Raman spectra with density functional theory (DFT)-simulated vibrational modes .
Q. What strategies are recommended for assessing the compound's solubility and stability in aqueous and organic solvents?
Methodological Answer:
- Solubility Profiling :
- Use shake-flask methods in buffers (pH 4–9) and organic solvents (e.g., DMSO, ethanol).
- Quantify via UV-Vis spectroscopy at λ_max for the chlorophenyl moiety (~270 nm) .
- Stability Studies :
- Conduct accelerated degradation tests under heat (40–60°C) and light exposure.
- Monitor decomposition by HPLC and identify degradation products via LC-MS .
Advanced Research Questions
Q. How can computational chemistry be leveraged to predict the compound's interaction with biological targets, such as enzymes or receptors?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina or Schrödinger Suite to model binding affinities with targets (e.g., GPCRs, kinases). Focus on the chlorophenyl group’s hydrophobic interactions and the diethylamine moiety’s hydrogen-bonding potential .
- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability and conformational dynamics .
Q. What experimental designs are suitable for resolving contradictions in reported bioactivity data (e.g., conflicting IC₅₀ values)?
Methodological Answer:
- Dose-Response Reproducibility :
- Standardize assay conditions (cell lines, incubation time, controls).
- Use orthogonal assays (e.g., fluorescence-based vs. radiometric) to cross-validate results .
- Statistical Rigor : Apply ANOVA or non-parametric tests to assess variability. Include ≥3 biological replicates and report confidence intervals .
Q. How can researchers investigate the compound’s potential as a chiral ligand in asymmetric catalysis?
Methodological Answer:
- Chiral Resolution : Separate enantiomers via chiral HPLC or synthesize enantiopure derivatives using chiral auxiliaries .
- Catalytic Screening : Test in asymmetric reactions (e.g., aldol, Henry reactions) under inert atmospheres. Monitor enantiomeric excess (ee) via chiral GC or polarimetry .
Q. What methodologies are recommended for studying the compound’s pharmacokinetic properties in preclinical models?
Methodological Answer:
- ADME Profiling :
- Absorption : Caco-2 cell permeability assays.
- Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF .
- Excretion : Radiolabel the compound (¹⁴C) and track elimination in urine/feces .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
